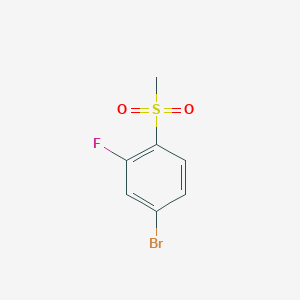

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Overview

Description

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 2-fluoro-4-nitro-1-methylbenzene with thionyl chloride, then undergoing bromination with sodium hydroxide and copper(II) bromide, and finally undergoing a hard collision reaction with silver iodide .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Chemical Reactions Analysis

4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo a coupling reaction with benzene sulfonamide in the presence of copper(I) iodide to form the corresponding N-aryl sulfonamide .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 344.6±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.5±3.0 kJ/mol . The flash point is 162.2±27.9 °C . The index of refraction is 1.546 . The molar refractivity is 48.0±0.4 cm3 .Scientific Research Applications

Solubility in Organic Solvents

The solubility of compounds related to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, such as 1-fluoro-4-(methylsulfonyl)benzene, has been studied in various organic solvents. It was found that solubilities in different solvents decreased in the order of chloroform > acetone > ethyl acetate > toluene > ethanol. This information is crucial for determining suitable solvents for reactions or processing involving this compound (Qian, Wang, & Chen, 2014).

Synthesis and Functionalization

Practical syntheses of derivatives of this compound have been reported. These syntheses explore regioselective introduction of various functional groups, including methylthio and sulfonamide, indicating the versatility of this compound as a precursor for various organic syntheses (Perlow et al., 2007).

Fluorophore Development

Derivatives of this compound have been used to develop novel fluorophores. For example, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a related structure, has been found to exhibit high fluorescence emission, water solubility, and solid-state emissivity. Such compounds are of significant interest for imaging applications and luminescent materials (Beppu et al., 2015).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and tested for their antimicrobial activity against various microorganisms. These compounds have shown potent antimicrobial effects, outperforming reference drugs in some cases, highlighting their potential in developing new antimicrobial agents (Liaras et al., 2011).

Chemical Thermodynamics

Research on the thermodynamic properties of related compounds like 1-methyl-4-(methylsulfonyl)benzene, involving solubility in different solvents and the calculation of various thermodynamic functions, provides valuable information for the processing and purification of these compounds (Xu et al., 2016).

Continuous-Flow Mononitration

An efficient continuous-flow process for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene, a related compound, has been developed. This process highlights the potential for large-scale industrial production of nitrated derivatives of this compound (Yu et al., 2016).

Safety and Hazards

Safety information for this compound suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . If contact or ingestion occurs, immediate medical attention is advised .

Mechanism of Action

Target of Action

It is known that this compound can be used in the synthesis of various compounds, such as drugs, pesticides, dyes, and other chemicals .

Mode of Action

It is known to undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .

Action Environment

It is known that this compound is a white crystalline solid with a high solubility, soluble in many organic solvents such as ether and methanol .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamide . This interaction highlights its potential in drug synthesis and other biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause changes in gene expression, leading to alterations in cellular behavior . Additionally, it may impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, it can bind to specific proteins, altering their conformation and activity . These interactions can result in enzyme inhibition or activation, ultimately affecting cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated its potential to cause lasting changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers a pronounced response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can undergo metabolic transformations, leading to the formation of different metabolites . These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical impact.

Properties

IUPAC Name |

4-bromo-2-fluoro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSNNKYYINPTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672899 | |

| Record name | 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648904-84-1 | |

| Record name | 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)

amine hydrochloride](/img/structure/B1372065.png)

![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)